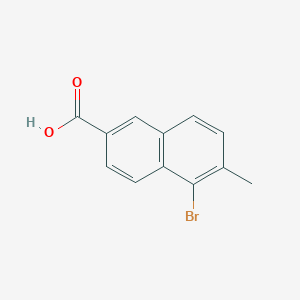
1-Methyl-2-(m-tolyl)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(m-tolyl)indole is a derivative of indole, a significant heterocyclic compound with a wide range of applications in various fields. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 1-Methyl-2-(m-tolyl)indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this compound, the starting materials would include m-tolylhydrazine and a suitable methyl ketone. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, and the product is isolated through crystallization or chromatography.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Methyl-2-(m-tolyl)indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation typically yields halogenated indoles, while oxidation can produce carboxylic acids or quinones .
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(m-tolyl)indole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(m-tolyl)indole involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, including serotonin and dopamine receptors . This binding can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders. Additionally, the compound’s ability to inhibit specific enzymes can result in anti-inflammatory and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-(m-tolyl)indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
Molekularformel |
C16H15N |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
1-methyl-2-(3-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-6-5-8-13(10-12)16-11-14-7-3-4-9-15(14)17(16)2/h3-11H,1-2H3 |
InChI-Schlüssel |
KIRJDVWFDNYRON-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


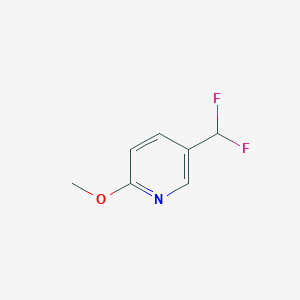
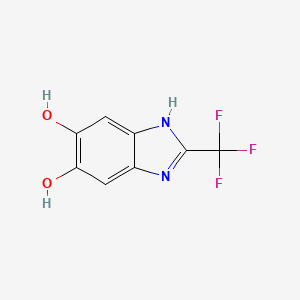
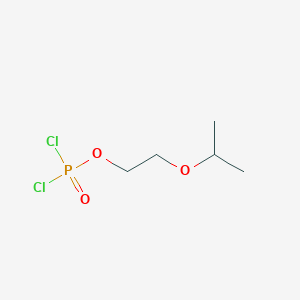
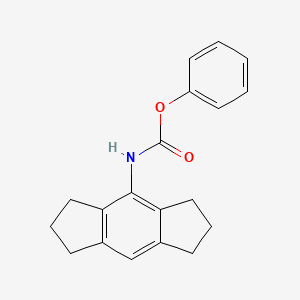
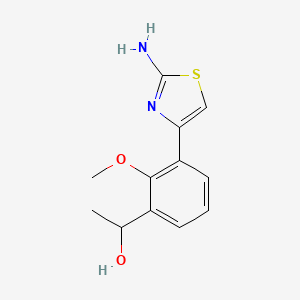




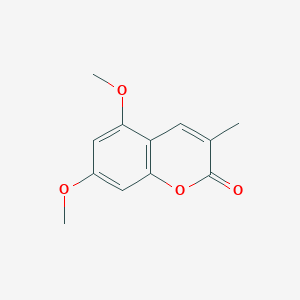
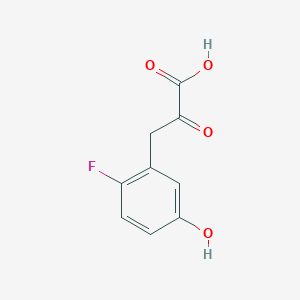
![(E)-4-Chloro-6-[2-[phenyl(2-pyridyl)methylene]hydrazino]pyrimidine](/img/structure/B13700535.png)

